molecular formula C16H22N2O5 B1306164 Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate CAS No. 690632-16-7

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate

Cat. No. B1306164
CAS RN: 690632-16-7
M. Wt: 322.36 g/mol
InChI Key: XPOFZYJUWZHERT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate” consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate” is 322.36 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass are 322.15287181 g/mol . The topological polar surface area is 84.6 Ų . The compound has a complexity of 421 .

Scientific Research Applications

Medicinal Chemistry: Potential PARP Inhibitor Precursor

Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate: is an intermediate in the synthesis of Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are a class of pharmacological inhibitors that have a wide range of applications in cancer therapy, particularly in tumors with BRCA1 and BRCA2 mutations.

Organic Synthesis: Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be used to create a variety of complex molecules, including natural products and pharmaceuticals, due to its reactive piperidine ring and the presence of the tert-butyl ester group .

NMR Spectroscopy: Solubility and Stability Enhancement

In the field of NMR spectroscopy , tert-butyl groups are evaluated for their ability to enhance solubility and stability of macromolecular complexes in solution . The tert-butyl group in this compound could potentially be used to improve the NMR signals of large proteins or complexes.

Chemical Research: Synthesis of Biologically Active Indoles

The compound has been utilized in the synthesis of biologically active indole derivatives. These derivatives are significant as they possess a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties .

Neurotransmitter Release Studies: Tagging of Proteins

In studies related to neurotransmitter release, tert-butyl groups attached to proteins can be used as probes. This compound could be used to tag proteins involved in neurotransmitter release, facilitating the study of presynaptic complexes .

properties

IUPAC Name

tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-4-5-14(11-17)22-13-8-6-12(7-9-13)18(20)21/h6-9,14H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOFZYJUWZHERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383407
Record name tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

690632-16-7
Record name tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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